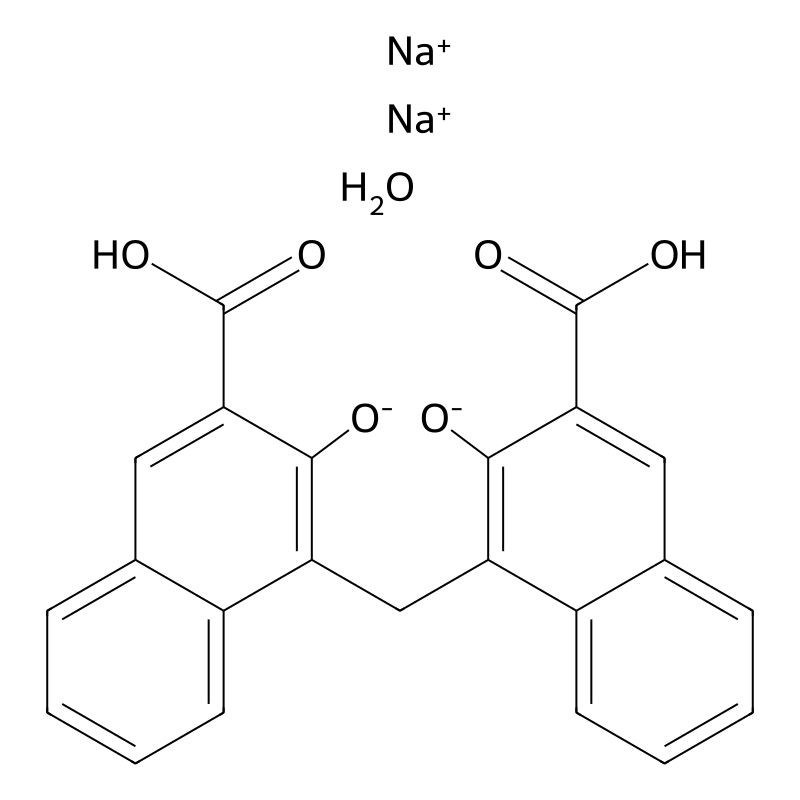

Disodium pamoate monohydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Disodium pamoate monohydrate is a chemical compound derived from pamoic acid, specifically in its disodium salt form. Its chemical formula is CHNaO, and it appears as a white crystalline powder. This compound is notable for its ability to enhance the solubility of various pharmaceutical agents, making it useful in drug formulation and delivery systems. The presence of two sodium ions contributes to its stability and solubility in aqueous solutions, which is critical for its applications in pharmacology .

Disodium pamoate monohydrate itself likely doesn't have a specific mechanism of action within the body. However, in medications, it acts as a carrier molecule. The released sodium ions can influence the solubility and absorption of the active drug component. Additionally, disodium pamoate may bind to specific molecules in parasites, affecting their function and contributing to the drug's effectiveness [].

Slow and Sustained Release

Disodium pamoate monohydrate helps create poorly soluble complexes with certain drugs. This property allows for slow and sustained release of the drug within the body, potentially extending its therapeutic effect and reducing dosing frequency []. This can be beneficial for studying the long-term effects of a drug or for developing long-acting formulations.

Improved Drug Delivery

Disodium pamoate monohydrate can also improve drug delivery to specific targets. By attaching the drug to a larger molecule (the pamoate complex), researchers can potentially alter the drug's absorption and distribution properties. This could be useful for targeting drugs to specific organs or tissues [].

Here are some specific examples of how disodium pamoate monohydrate is used in scientific research:

Antiparasitic Studies

Researchers have used disodium pamoate complexes with drugs like pyrantel pamoate to study their effectiveness against parasitic infections in animals. The slow release properties of the complex allow for extended parasite elimination within the host.

Antimicrobial Research

Disodium pamoate complexes have also been used to investigate the activity of various antibiotics against different bacterial strains. The sustained release profile can help maintain effective drug concentrations for longer periods, allowing for better evaluation of the antibiotic's efficacy.

- Hydrolysis: In aqueous environments, disodium pamoate can dissociate into pamoic acid and sodium ions.

- Complexation: It can form complexes with metal ions, which may alter its solubility and bioavailability.

- Reactions with acids: When reacted with strong acids, disodium pamoate can regenerate pamoic acid.

These reactions are significant in pharmaceutical contexts, where the solubility and stability of drugs are paramount .

Disodium pamoate exhibits biological activity primarily through its role as a counterion in drug formulations. It has been shown to enhance the solubility of certain drugs, thereby improving their bioavailability. Additionally, pamoic acid, from which disodium pamoate is derived, has been identified as an agonist for the G protein-coupled receptor GPR35, which may have implications for pain relief and anti-inflammatory effects .

The compound's biological interactions suggest potential therapeutic applications beyond mere solubilization, possibly influencing metabolic pathways or receptor activities.

Disodium pamoate monohydrate can be synthesized through several methods:

- Neutralization Reaction: Pamoic acid is reacted with sodium hydroxide or sodium carbonate to form disodium pamoate.

- Salt Formation: The direct reaction of sodium salts with pamoic acid leads to the formation of disodium pamoate.

- Crystallization: The monohydrate form can be obtained by controlling the crystallization conditions during synthesis.

These methods ensure that the resulting compound retains its monohydrate form, which is essential for its stability and efficacy in pharmaceutical applications .

Disodium pamoate monohydrate has several applications:

- Pharmaceutical Formulation: It is commonly used as a counterion to improve the solubility and bioavailability of various drugs, including those used for treating neurological disorders.

- Analytical Chemistry: The compound serves as an analytical reagent in determining peptide hormones and other pharmacological substances.

- Research

Studies on disodium pamoate often focus on its interactions with other pharmaceutical compounds. These interactions can significantly affect drug release profiles and absorption rates. For instance:

- Drug Solubilization: Disodium pamoate enhances the solubility of poorly soluble drugs, facilitating better absorption when administered.

- Complex Formation: Its ability to form complexes with metal ions or other drug molecules can modify pharmacokinetics and pharmacodynamics.

Such studies are crucial for optimizing drug formulations to ensure maximum therapeutic efficacy while minimizing side effects .

Several compounds share structural or functional similarities with disodium pamoate monohydrate. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Sodium pamoate | Similar carboxylate structure | Single sodium ion; less soluble than disodium variant |

| Calcium pamoate | Contains calcium instead of sodium | Potentially different solubility profile; used in specific formulations |

| Magnesium pamoate | Similar structure | May have different pharmacological properties due to magnesium ion presence |

| Potassium pamoate | Similar structure | Involves potassium ion; affects solubility differently |

Disodium pamoate stands out due to its dual sodium ions that enhance solubility more effectively than its single-ion counterparts, making it particularly valuable in drug formulation .

Synthesis of Pamoic Acid Derivatives

The synthesis of pamoic acid derivatives represents a critical foundation for the production of disodium pamoate monohydrate. Pamoic acid, also known as embonic acid, is a 2-naphthoic acid derivative that serves as the parent compound for various pharmaceutical salt formations [1]. The primary synthetic route involves the condensation reaction between 3-hydroxy-2-naphthoic acid and formaldehyde under controlled conditions.

An optimized industrial synthesis method employs N,N-dimethylformamide as the reaction medium, which provides superior control over reaction conditions and yields [3]. The process involves placing N,N-dimethylformamide in a reaction kettle, followed by the addition of 2,3-acid and paraformaldehyde [3]. The mixture is heated to 58-62 degrees Celsius and maintained at this temperature for 28-32 minutes before adding a catalyst and 98% sulfuric acid [3]. The reaction temperature is subsequently increased to 75-85 degrees Celsius, allowing natural heating to 95-105 degrees Celsius through exothermic reaction heat [3].

The reaction mechanism proceeds through electrophilic aromatic substitution, where the formaldehyde carbonyl carbon acts as an electrophile attacking the electron-rich naphthalene ring system [3]. The optimal weight proportion for industrial production has been established as N,N-dimethylformamide: 2,3-acid: paraformaldehyde: methanol: catalyst in a ratio of 266:175:21:224:1.5 [3]. This optimized formulation achieves yields exceeding 85% with product purity greater than 98% [3].

Alternative synthetic approaches have been developed to address environmental and safety concerns associated with traditional methods. One such method involves the use of glacial acetic acid as both solvent and reaction medium [4]. In this process, 2-hydroxy-3-naphthoic acid is suspended in glacial acetic acid and heated to 95-100 degrees Celsius until complete dissolution occurs [4]. A mixture of glacial acetic acid, 40% formaldehyde solution, and concentrated sulfuric acid is then added over 20 minutes, with the reaction being sufficiently exothermic to maintain the desired temperature range [4].

The temperature control during synthesis is critical for achieving optimal product quality and yield. Research has demonstrated that maintaining the reaction temperature between 95-100 degrees Celsius for 30 minutes, followed by cooling to 70 degrees Celsius, provides the most favorable conditions for embonic acid formation [4]. The crystalline product is then isolated through filtration and washed with hot glacial acetic acid followed by distilled water until the washings are no longer acidic [4].

Quality control parameters for pamoic acid derivatives include appearance as yellow or brown crystalline powder, purity greater than or equal to 98%, acidity pH between 6-7, weight loss on drying less than or equal to 1%, and melting point between 288-304 degrees Celsius [3]. These specifications ensure the suitability of the pamoic acid derivative for subsequent salt formation processes.

Salt Formation Mechanisms with Sodium Cations

The formation of disodium pamoate involves the neutralization of pamoic acid with sodium-containing bases, resulting in the incorporation of two sodium cations per pamoic acid molecule. The salt formation mechanism follows classical acid-base chemistry principles, where the carboxylic acid groups of pamoic acid are deprotonated by sodium hydroxide or sodium carbonate .

The general reaction equation for disodium pamoate formation can be represented as: Pamoic Acid + 2 Sodium Hydroxide → Disodium Pamoate + 2 Water . This reaction proceeds through a two-step deprotonation process, where each carboxylic acid group sequentially loses a proton to form the corresponding sodium salt . The stoichiometric ratio of pamoic acid to sodium base is critical for achieving complete salt formation and optimal product purity.

Industrial production methods employ controlled pH conditions to ensure complete neutralization while preventing over-alkalization that could lead to product degradation. The pH of the reaction mixture is typically maintained between 7-8 during the neutralization process [7]. The selection of sodium hydroxide versus sodium carbonate as the neutralizing agent affects both the reaction kinetics and the final product characteristics.

Research has demonstrated that sodium hydroxide provides more rapid neutralization kinetics compared to sodium carbonate, resulting in shorter reaction times and higher production efficiency . However, sodium carbonate offers advantages in terms of pH buffering capacity and reduced risk of over-alkalization during large-scale production . The choice between these neutralizing agents depends on specific production requirements and quality specifications.

The salt formation process is influenced by several factors including temperature, solvent composition, concentration of reactants, and mixing conditions. Optimal temperature ranges for salt formation have been established between 10-60 degrees Celsius, with room temperature (20-25 degrees Celsius) providing the most favorable conditions for most applications [4]. Higher temperatures can accelerate the reaction but may also promote side reactions or product decomposition.

Solvent selection plays a crucial role in salt formation efficiency and product quality. Aqueous systems are most commonly employed for industrial production due to their environmental compatibility and ease of handling [8]. However, mixed solvent systems containing ethanol-water mixtures have been successfully utilized for specific applications where enhanced solubility or controlled precipitation is desired [4].

The mechanism involves initial dissolution of pamoic acid in the reaction medium, followed by addition of the sodium base solution under controlled conditions. The rate of base addition is critical for preventing localized high pH conditions that could lead to product degradation or formation of impurities [8]. Typical addition rates range from 0.5-2.0 milliliters per minute depending on the scale of production and mixing efficiency.

Complexation efficiency studies have shown that the 2:1 molar ratio of sodium to pamoic acid provides nearly 95% complexation efficiency with optimal product loading [8]. This high efficiency is attributed to the favorable thermodynamics of the salt formation process and the stability of the resulting ionic complex [8]. The solubility of the disodium pamoate product is significantly enhanced compared to the parent pamoic acid, with approximately 1250-fold increase in aqueous solubility [8].

Quality control monitoring during salt formation involves continuous pH measurement, conductivity monitoring, and periodic sampling for compositional analysis. The formation of disodium pamoate can be confirmed through various analytical techniques including Fourier Transform Infrared Spectroscopy, Nuclear Magnetic Resonance spectroscopy, and Powder X-ray Diffraction Analysis [8]. These methods provide definitive identification of the salt formation and confirm the absence of unreacted starting materials.

Optimization of Monohydrate Crystallization

The crystallization of disodium pamoate monohydrate represents a critical process step that determines the final product quality, stability, and performance characteristics. The optimization of monohydrate crystallization involves careful control of multiple parameters including temperature, supersaturation, nucleation conditions, and crystal growth kinetics [9] [10].

The monohydrate form of disodium pamoate incorporates one water molecule per formula unit, resulting in the molecular formula C₂₃H₁₆Na₂O₇ with a molecular weight of 450.34 grams per mole [11]. The formation of the monohydrate crystal structure is thermodynamically favored under specific conditions of temperature, humidity, and solvent composition [11].

Temperature control during crystallization is fundamental to achieving optimal crystal quality and yield. Research has established that crystallization temperatures between 10-25 degrees Celsius provide the most favorable conditions for monohydrate formation [9]. Lower temperatures promote nucleation and reduce crystal growth rates, resulting in smaller, more uniform crystals with improved surface properties [9]. Higher temperatures may lead to rapid crystal growth and formation of larger, less uniform crystals with potential inclusion of impurities.

Supersaturation management is critical for controlling nucleation and growth processes during monohydrate crystallization. The supersaturation ratio, defined as the ratio of actual concentration to equilibrium solubility, directly influences both nucleation rate and crystal growth rate [12]. Optimal supersaturation ratios for disodium pamoate monohydrate crystallization have been established in the range of 1.2-1.8, which provides adequate driving force for crystallization while preventing excessive nucleation that could lead to fine particle formation [12].

The crystallization process can be enhanced through the use of seeding techniques, where small crystals of disodium pamoate monohydrate are added to the supersaturated solution to provide nucleation sites [9]. Seeding concentrations typically range from 0.1-0.5% by weight of the total product mass, with optimal seeding providing controlled nucleation and improved crystal size distribution [9]. The seed crystals should be of high quality and uniform size to ensure consistent product characteristics.

Solvent selection and composition significantly impact the crystallization behavior and final product quality. Aqueous systems are most commonly employed, but mixed solvent systems containing ethanol-water or methanol-water mixtures can provide enhanced control over crystal morphology and size distribution [13]. The solvent composition affects both the solubility of disodium pamoate and the stability of the monohydrate crystal form [13].

Crystallization kinetics studies have revealed that the nucleation rate follows classical nucleation theory, with nucleation rate proportional to the supersaturation ratio raised to an exponential power [12]. The crystal growth rate exhibits a linear relationship with supersaturation, indicating that surface integration is the rate-limiting step in the growth process [12]. These kinetic relationships provide the foundation for process optimization and scale-up calculations.

Agitation conditions during crystallization influence both mass transfer rates and crystal morphology. Optimal stirring rates have been established in the range of 50-200 revolutions per minute, providing adequate mixing for uniform supersaturation distribution while avoiding excessive shear forces that could cause crystal breakage [10]. Higher stirring rates may lead to attrition and formation of fine particles, while insufficient agitation can result in poor mixing and non-uniform product quality.

The optimization of crystallization processes requires consideration of multiple objectives including crystal size distribution, purity, yield, and morphology. Mathematical modeling approaches using population balance equations have been successfully applied to predict and optimize crystallization performance [9]. These models incorporate nucleation kinetics, growth kinetics, and agglomeration effects to provide comprehensive process understanding and optimization capabilities.

| Parameter | Optimal Range | Effect on Product Quality |

|---|---|---|

| Temperature | 10-25°C | Controls nucleation rate and crystal size |

| Supersaturation Ratio | 1.2-1.8 | Influences nucleation density and growth rate |

| Seeding Concentration | 0.1-0.5% w/w | Provides controlled nucleation sites |

| Stirring Rate | 50-200 rpm | Affects mass transfer and crystal morphology |

| pH | 7.0-8.0 | Maintains salt stability and solubility |

| Cooling Rate | 0.5-2.0°C/min | Controls crystal growth and uniformity |

Process analytical technology implementation enables real-time monitoring and control of crystallization parameters. Techniques such as Focused Beam Reflectance Measurement and Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy provide continuous monitoring of crystal size distribution, concentration, and polymorphic form throughout the crystallization process [13]. These monitoring capabilities enable feedback control systems that maintain optimal crystallization conditions and ensure consistent product quality.

The drying process following crystallization is critical for maintaining the monohydrate crystal form and preventing dehydration or over-hydration. Optimal drying conditions involve controlled temperature and humidity to preserve the single water molecule in the crystal structure [14]. Typical drying temperatures range from 40-60 degrees Celsius under reduced pressure to minimize thermal stress on the crystal structure while achieving acceptable moisture content levels.

Fourier-Transform Infrared Spectral Signatures

Fourier-Transform Infrared spectroscopy represents a fundamental analytical technique for the structural characterization and identification of disodium pamoate monohydrate. The infrared spectrum of this compound exhibits several distinctive spectral features that provide definitive fingerprint identification and structural confirmation [2] [3].

The most prominent and diagnostically significant feature in the Fourier-Transform Infrared spectrum of disodium pamoate monohydrate is the extremely broad absorption envelope extending from 3500 to 2000 wavenumbers, characteristic of the oxygen-hydrogen stretching vibration of the carboxylic acid functional groups [4]. This unusually broad and intense absorption results from extensive hydrogen bonding networks formed between the carboxylic acid groups and water molecules in the monohydrate structure. The breadth of this absorption band is indicative of the strong intermolecular interactions that stabilize the crystal structure of the compound .

Sharp aromatic carbon-hydrogen stretching vibrations appear at 3071 wavenumbers, providing clear evidence of the naphthalene ring systems present in the molecular structure [2]. These peaks are typically medium intensity and serve as characteristic markers for the aromatic framework of the pamoate ion. Additional aliphatic carbon-hydrogen stretching vibrations are observed at 2942 wavenumbers, corresponding to the methylene bridge that connects the two naphthalene ring systems .

The carbonyl stretching region provides particularly valuable diagnostic information for compound identification and complexation state determination. Free pamoic acid exhibits a strong carbonyl stretch at 1685 wavenumbers, while the disodium pamoate form shows characteristic shifts indicative of the ionic nature of the carboxylate groups [3]. When pamoic acid forms complexes with metal ions, the carbonyl stretching frequency shifts to lower wavenumbers, typically around 1636 wavenumbers, demonstrating coordination through the carboxylate oxygen atoms [6] [7].

The asymmetric carboxylate stretching vibration appears as a strong absorption at 1561 wavenumbers, confirming the deprotonated state of the carboxylic acid groups in the disodium salt form [8]. This peak is accompanied by the carbon-oxygen stretching vibration at 1292 wavenumbers, which provides additional confirmation of the carboxylate functionality .

Characteristic naphthalene ring vibrations are observed at 775 wavenumbers, representing carbon-hydrogen wagging motions specific to the naphthalene aromatic system [9]. These vibrations serve as fingerprint peaks for identifying the naphthoic acid framework and distinguishing pamoate compounds from other carboxylic acid derivatives.

The region between 2800 and 2500 wavenumbers typically displays weak to medium intensity overtone and combination bands that are characteristic of carboxylic acid derivatives [4]. These features, while not used for primary identification, provide supporting evidence for the presence of the carboxylic acid functionality within the molecular structure.

| Wavenumber (cm⁻¹) | Assignment | Intensity | Diagnostic Significance |

|---|---|---|---|

| 3500-2000 | O-H stretch (carboxylic acid) | Very strong, broad | Hydrogen bonding state identification |

| 3071 | C-H stretch (aromatic) | Medium | Naphthalene ring confirmation |

| 2942 | C-H stretch (aliphatic) | Medium | Methylene bridge identification |

| 1685 | C=O stretch (free acid) | Strong | Free pamoic acid form |

| 1636 | C=O stretch (complexed) | Strong | Metal complex formation |

| 1561 | COO⁻ asymmetric stretch | Strong | Deprotonated carboxylate |

| 1292 | C-O stretch | Medium | Carboxylic acid functionality |

| 775 | C-H wagging (naphthalene) | Medium | Naphthalene fingerprint |

Nuclear Magnetic Resonance Profiling

Nuclear Magnetic Resonance spectroscopy provides detailed structural information and confirmation of the molecular connectivity in disodium pamoate monohydrate through both proton and carbon-13 spectroscopic techniques [10]. The Nuclear Magnetic Resonance spectral profile of this compound reveals characteristic resonances that enable unambiguous identification and structural verification.

Proton Nuclear Magnetic Resonance spectroscopy in deuterium oxide solvent reveals distinct resonance patterns characteristic of the pamoate structure. The most downfield signal appears as a singlet at 8.7-8.5 parts per million, corresponding to the naphthalene proton positioned peri to the carboxyl group . This proton experiences significant deshielding due to the electron-withdrawing effect of the adjacent carboxylate functionality, resulting in its characteristic downfield chemical shift position.

The aromatic region of the proton spectrum displays complex multipicity patterns between 8.1 and 7.2 parts per million, representing the remaining naphthalene aromatic protons . These signals typically appear as doublets and multiplets due to the complex coupling patterns within the fused ring system. The integration pattern of these aromatic signals confirms the presence of two equivalent naphthalene units in the molecular structure.

A particularly diagnostic feature appears at 4.1 parts per million as a sharp singlet, corresponding to the methylene bridge protons that connect the two naphthalene ring systems . This resonance serves as a definitive structural marker, as its chemical shift and multiplicity are highly characteristic of the pamoate framework. The singlet multiplicity confirms the equivalence of the two methylene protons and the symmetrical nature of the molecular structure.

When analyzing pamoate derivatives in deuterated dimethyl sulfoxide, the proton Nuclear Magnetic Resonance spectrum exhibits additional complexity in the 3.0 to 5.6 parts per million region, particularly when drug molecules are complexed with the pamoate ion [11]. These signals correspond to protons from associated pharmaceutical compounds and can provide information about the stoichiometry and binding interactions in drug-pamoate complexes.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, with characteristic resonances for the aromatic carbon framework appearing in the 160 to 110 parts per million region [2]. The quaternary aromatic carbons appear as distinct signals that can be used to confirm the naphthalene ring structure and detect any structural modifications or impurities present in the sample.

The Nuclear Magnetic Resonance spectroscopic analysis becomes particularly valuable when investigating the formation of complexes between pamoate ions and pharmaceutical compounds. Changes in chemical shift positions, peak broadening, or the appearance of new resonances can indicate complex formation and provide insights into the binding stoichiometry and molecular interactions [12] [13].

| Chemical Shift (ppm) | Multiplicity | Assignment | Diagnostic Value |

|---|---|---|---|

| 8.7-8.5 | Singlet | Naphthalene H-1 (peri to COOH) | Structural confirmation |

| 8.1-7.6 | Doublet | Naphthalene aromatic protons | Ring system verification |

| 7.6-7.2 | Multiplet | Naphthalene aromatic protons | Aromatic framework |

| 4.1 | Singlet | Methylene bridge (-CH₂-) | Connectivity confirmation |

| 160-110 | Various | Aromatic ¹³C signals | Carbon framework |

High-Performance Liquid Chromatography Methods

High-Performance Liquid Chromatography serves as the primary analytical technique for the quantitative determination and purity assessment of disodium pamoate monohydrate in pharmaceutical applications [14] [15] [16]. Multiple chromatographic approaches have been developed and validated to address the specific analytical challenges associated with pamoate compounds, including their limited water solubility and tendency to form ion-pair complexes.

Reversed-phase High-Performance Liquid Chromatography using octadecylsilane stationary phases represents the most widely employed approach for pamoate analysis [11] [16]. The method typically utilizes mobile phases containing acetonitrile or methanol as the organic modifier, combined with phosphate buffer systems adjusted to optimize retention and peak shape. A representative method employs a mobile phase consisting of methanol and 0.05 molar triethylamine buffer solution (25:75 volume ratio) with the pH adjusted to 6.0 using phosphoric acid [11].

Mixed-mode chromatographic systems have demonstrated particular effectiveness for pamoate compound separation [14] [17]. The Primesep B column, utilizing a mixed-mode stationary phase, enables effective retention and analysis of pamoic acid using a mobile phase containing acetonitrile, water, and sulfuric acid (80:20:0.2 percent) [14]. This approach provides excellent peak symmetry and resolution with a retention time of approximately 3-5 minutes and ultraviolet detection at 240 nanometers.

For multi-component pharmaceutical formulations containing pamoate compounds, specialized chromatographic conditions have been optimized to achieve simultaneous separation and quantification [17] [15]. The Primesep 100 mixed-mode column system employs a mobile phase containing 60 percent acetonitrile with 0.2 percent sulfuric acid, enabling the separation of pamoic acid, ivermectin, and pyrantel with detection at both 245 and 315 nanometers [17]. This method achieves limits of detection as low as 2.6 parts per billion for pamoic acid.

Phenyl-hexyl stationary phases have proven particularly effective for the analysis of pamoate derivatives in complex formulations [18]. A validated method utilizing a Phenomenex Luna phenyl-hexyl column (150 × 3.0 millimeters, 3 micrometers) with a mobile phase composed of 0.5 percent triethylamine at pH 9.0 and acetonitrile (55:45 volume ratio) enables the simultaneous determination of pyrantel pamoate, praziquantel, fenbendazole, oxfendazole, and butylhydroxyanisole [18].

Ion-pair reversed-phase High-Performance Liquid Chromatography has been specifically developed for the analysis of pamoic acid in biological matrices [19] [20]. This approach utilizes ion-pair solid-phase extraction followed by reversed-phase chromatography to achieve sensitive and selective determination of pamoic acid in serum samples. The method demonstrates linearity over the concentration range of 5-200 nanograms per milliliter with excellent precision and accuracy for pharmacokinetic studies [20].

Validation parameters for High-Performance Liquid Chromatography methods typically demonstrate excellent analytical performance characteristics [15] [16]. Linearity is established over concentration ranges appropriate for the intended application, with correlation coefficients consistently exceeding 0.999. Precision values, expressed as relative standard deviation, are typically less than 2.0 percent for both repeatability and intermediate precision measurements. Accuracy assessments through recovery studies demonstrate values between 98 and 102 percent across the validated concentration range.

The optimization of chromatographic conditions requires careful consideration of multiple parameters to achieve optimal separation and detection [21] [18]. Column temperature maintenance between 25 and 40 degrees Celsius ensures reproducible retention times and peak areas. Flow rates between 0.8 and 1.2 milliliters per minute provide the optimal balance between separation efficiency and analysis time. Injection volumes of 10-20 microliters maximize sensitivity while preventing column overload.

Detection wavelength selection represents a critical aspect of method development, with ultraviolet absorption maxima typically occurring between 235 and 295 nanometers depending on the specific pamoate derivative and mobile phase composition [15] [16] [18]. The selection of appropriate detection wavelengths ensures optimal sensitivity and selectivity for the target compounds while minimizing interference from excipients and degradation products.

| Chromatographic Parameter | Optimal Range | Effect on Analysis |

|---|---|---|

| Column Type | C18, Phenyl, Mixed-mode | Retention and selectivity |

| Mobile Phase pH | 3.0-7.0 | Ionization state control |

| Organic Modifier | 20-80% Acetonitrile | Retention time adjustment |

| Flow Rate | 0.8-1.2 mL/min | Resolution optimization |

| Detection Wavelength | 235-295 nm | Sensitivity and selectivity |

| Column Temperature | 25-40°C | Reproducibility enhancement |

The development of stability-indicating High-Performance Liquid Chromatography methods has become increasingly important for pharmaceutical quality control applications [22] [23]. These methods must demonstrate the ability to separate pamoate compounds from their degradation products and impurities while maintaining quantitative accuracy. Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions provide evidence of method specificity and stability-indicating capability.